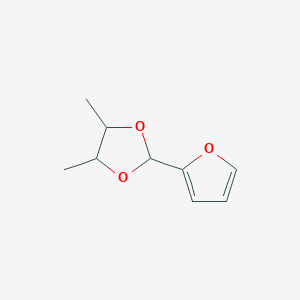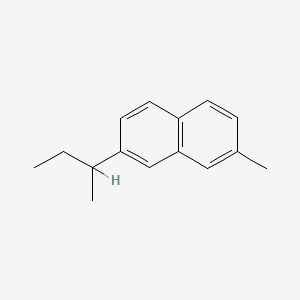![molecular formula C7H15BO3 B13767983 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane CAS No. 71349-55-8](/img/structure/B13767983.png)
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C7H15BO3 It is known for its unique structure, which includes a boron atom integrated into a dioxaborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane typically involves the reaction of isopropyl alcohol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves heating the reactants to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various substituted dioxaborinanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane involves its ability to form stable complexes with other molecules through boron-oxygen and boron-nitrogen bonds. These interactions are crucial for its reactivity and applications in various fields. The compound can act as a Lewis acid, facilitating various chemical transformations by accepting electron pairs from other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isobutoxy-4-methyl-1,3,2-dioxaborinane: Similar structure but with an isobutoxy group instead of an isopropoxy group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional methyl groups, leading to different reactivity and applications.
Uniqueness
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane is unique due to its specific isopropoxy group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
71349-55-8 |
|---|---|
Molekularformel |
C7H15BO3 |
Molekulargewicht |
158.01 g/mol |
IUPAC-Name |
4-methyl-2-propan-2-yloxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO3/c1-6(2)10-8-9-5-4-7(3)11-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZZLRDDVPTNBFFI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCC(O1)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


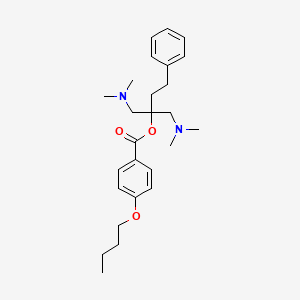

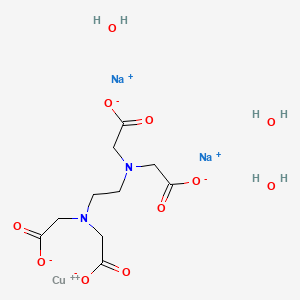
![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)
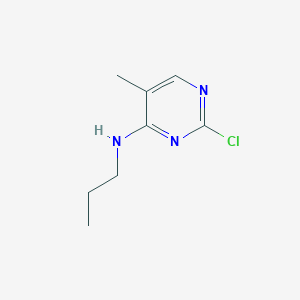
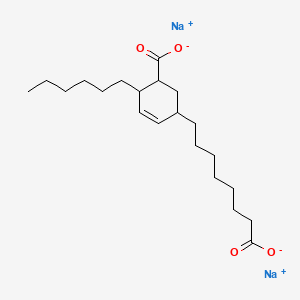
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)



